N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Overview
Description
N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzyl chloride with 1H-1,3-benzodiazole-2-amine under basic conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to ensure the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLOROPHENYL)ACETAMIDE: A simpler analog with similar structural features but lacking the benzodiazole ring.
N-(4-CHLOROPHENYL)ACETAMIDE: Another analog with the chlorine atom positioned differently on the phenyl ring.
Uniqueness
N-(1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is unique due to the presence of the benzodiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs and contributes to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-[1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-12(20-13(2)23)18-21-16-9-5-6-10-17(16)22(18)11-14-7-3-4-8-15(14)19/h3-10,12H,11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKFSVGTEVRBBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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